Cas no 1019500-68-5 (4-{(butan-2-yl)aminomethyl}benzonitrile)

4-{(butan-2-yl)aminomethyl}benzonitrile 化学的及び物理的性質
名前と識別子
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- Benzonitrile, 4-[[(1-methylpropyl)amino]methyl]-
- 4-{(butan-2-yl)aminomethyl}benzonitrile
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- MDL: MFCD11139552
- インチ: 1S/C12H16N2/c1-3-10(2)14-9-12-6-4-11(8-13)5-7-12/h4-7,10,14H,3,9H2,1-2H3
- InChIKey: OARILEGRGVHKAB-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=C(CNC(C)CC)C=C1
4-{(butan-2-yl)aminomethyl}benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32530-1g |
4-{[(butan-2-yl)amino]methyl}benzonitrile |
1019500-68-5 | 1g |
$271.0 | 2023-09-04 | ||
Enamine | EN300-32530-1.0g |
4-{[(butan-2-yl)amino]methyl}benzonitrile |
1019500-68-5 | 1g |
$0.0 | 2023-06-08 | ||
Ambeed | A1094716-1g |
4-{[(butan-2-yl)amino]methyl}benzonitrile |
1019500-68-5 | 95% | 1g |
$284.0 | 2024-04-15 | |
Enamine | EN300-32530-5g |
4-{[(butan-2-yl)amino]methyl}benzonitrile |
1019500-68-5 | 5g |
$783.0 | 2023-09-04 | ||
Enamine | EN300-32530-2.5g |
4-{[(butan-2-yl)amino]methyl}benzonitrile |
1019500-68-5 | 2.5g |
$529.0 | 2023-09-04 | ||
Enamine | EN300-32530-10.0g |
4-{[(butan-2-yl)amino]methyl}benzonitrile |
1019500-68-5 | 10.0g |
$3130.0 | 2023-02-14 | ||
Enamine | EN300-32530-0.5g |
4-{[(butan-2-yl)amino]methyl}benzonitrile |
1019500-68-5 | 0.5g |
$260.0 | 2023-09-04 | ||
Enamine | EN300-32530-5.0g |
4-{[(butan-2-yl)amino]methyl}benzonitrile |
1019500-68-5 | 5.0g |
$2110.0 | 2023-02-14 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049464-5g |
4-{[(butan-2-yl)amino]methyl}benzonitrile |
1019500-68-5 | 95% | 5g |
¥5656.0 | 2023-02-27 | |
Enamine | EN300-32530-0.25g |
4-{[(butan-2-yl)amino]methyl}benzonitrile |
1019500-68-5 | 0.25g |
$249.0 | 2023-09-04 |
4-{(butan-2-yl)aminomethyl}benzonitrile 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
4-{(butan-2-yl)aminomethyl}benzonitrileに関する追加情報
4-{(Butan-2-yl)aminomethyl}benzonitrile: A Comprehensive Overview
The compound with CAS No. 1019500-68-5, commonly referred to as 4-{(butan-2-yl)aminomethyl}benzonitrile, is a versatile organic molecule that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a benzonitrile group with a (butan-2-yl)aminomethyl substituent. The benzonitrile moiety imparts aromatic stability and reactivity, while the butan-2-yl group introduces steric bulk and potential for further functionalization.
Recent advancements in synthetic chemistry have highlighted the utility of 4-{(butan-2-yl)aminomethyl}benzonitrile as an intermediate in the construction of complex molecular frameworks. Its ability to undergo various nucleophilic and electrophilic reactions makes it a valuable building block in organic synthesis. For instance, researchers have exploited its reactivity to develop novel heterocyclic compounds, which are of interest in drug discovery and materials development.
In the context of pharmacology, this compound has been explored as a potential lead molecule for the development of bioactive agents. Studies have demonstrated that the benzonitrile group can serve as a scaffold for modulating biological activity, while the butan-2-yl substituent can influence pharmacokinetic properties such as solubility and bioavailability. Recent research has focused on optimizing the stereochemistry and functional groups of this compound to enhance its therapeutic potential.
From a materials science perspective, 4-{(butan-2-yl)aminomethyl}benzonitrile has been investigated for its applications in polymer chemistry. Its ability to participate in polymerization reactions has led to the development of novel polymeric materials with tailored mechanical and thermal properties. These materials hold promise for use in advanced composites, coatings, and electronic devices.
The synthesis of this compound typically involves multi-step processes that combine traditional organic reactions with modern catalytic techniques. Researchers have reported efficient routes for its preparation, often leveraging transition metal catalysts to achieve high yields and selectivity. These synthetic strategies have been refined in recent years, reflecting the ongoing advancements in green chemistry and sustainable synthesis.
In terms of spectroscopic characterization, 4-{(butan-2-yl)aminomethyl}benzonitrile exhibits distinct signals in nuclear magnetic resonance (NMR) and infrared (IR) spectra that are consistent with its structural features. The benzonitrile group contributes characteristic absorption bands in the IR spectrum, while the butan-2-yl group influences the chemical shifts observed in the NMR spectrum. These spectral data are invaluable for confirming the identity and purity of the compound during analytical workflows.
Looking ahead, the continued exploration of 4-{(butan-2-yl)aminomethyl}benzonitrile is expected to yield further insights into its applications across diverse scientific domains. Its unique combination of structural features positions it as a valuable tool for addressing challenges in drug discovery, materials science, and chemical synthesis. As research progresses, this compound is likely to play an increasingly important role in advancing our understanding of complex molecular systems.
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